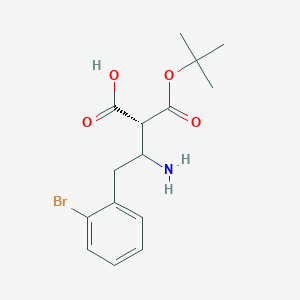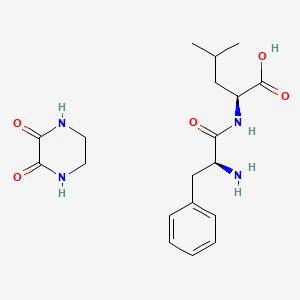
Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid
Overview
Description
Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid is an organic compound with the molecular formula C15H20BrNO4. It is a derivative of benzenebutanoic acid and contains a bromine atom and a tert-butoxycarbonyl (BOC) protected amino group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid typically involves the following steps:
Starting Material: The synthesis begins with benzenebutanoic acid.
Bromination: The benzenebutanoic acid is brominated to introduce the bromine atom at the desired position.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino group is then coupled with the brominated benzenebutanoic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC protecting group.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and bases (e.g., DIPEA) are used to facilitate coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenebutanoic acid derivatives, while deprotection reactions yield the free amino acid.
Scientific Research Applications
Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Peptide Synthesis:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug candidates.
Biological Research: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for specific applications.
Comparison with Similar Compounds
Boc-(R)-3-amino-4-(2-bromo-phenyl)-butyric acid can be compared with other similar compounds such as:
Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bS)-: This is the stereoisomer of the compound with the (bS) configuration.
Benzenebutanoic acid,2-chloro-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-: This compound has a chlorine atom instead of a bromine atom.
Benzenebutanoic acid,2-fluoro-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-: This compound has a fluorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(2R)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)12(13(18)19)11(17)8-9-6-4-5-7-10(9)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQXNJGKJDCLCU-PIJUOVFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1Br)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C(CC1=CC=CC=C1Br)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703720 | |
| Record name | (2R)-3-Amino-4-(2-bromophenyl)-2-(tert-butoxycarbonyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765263-36-3 | |
| Record name | (2R)-3-Amino-4-(2-bromophenyl)-2-(tert-butoxycarbonyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8073939.png)




![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)


![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-](/img/structure/B8074009.png)





